Cas no 738593-99-2 (3-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

3-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid is a specialized organic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group and a propanoic acid side chain. This structure imparts unique reactivity and potential utility in medicinal chemistry and material science applications. The presence of the oxadiazole ring enhances stability and bioactivity, while the dimethoxyphenyl moiety may contribute to improved binding affinity in pharmacological contexts. The propanoic acid group offers functional versatility for further derivatization. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, with potential applications in drug discovery and development. Its well-defined structure ensures reproducibility in research and industrial settings.
3-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid structure
738593-99-2 structure
Product Name:3-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid
CAS No:738593-99-2
MF:C13H14N2O5
MW:278.260663509369
MDL:MFCD05130953
CID:1073301
PubChem ID:1971140
Update Time:2025-06-10

3-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-propanoic acid
    • 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
    • VS-02025
    • MFCD05130953
    • HMS1772F20
    • Z57674501
    • 738593-99-2
    • EN300-14575
    • 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
    • HMS3437C18
    • AKOS000112020
    • 1,2,4-oxadiazole-5-propanoic acid, 3-(3,4-dimethoxyphenyl)-
    • BBL009162
    • G28172
    • ALBB-012735
    • STK720257
    • 3-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid
    • MDL: MFCD05130953
    • Inchi: 1S/C13H14N2O5/c1-18-9-4-3-8(7-10(9)19-2)13-14-11(20-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)
    • InChI Key: QYZVRXJSSXDRLV-UHFFFAOYSA-N
    • SMILES: O1C(CCC(=O)O)=NC(C2C=CC(=C(C=2)OC)OC)=N1

Computed Properties

  • Exact Mass: 278.09027155g/mol
  • Monoisotopic Mass: 278.09027155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 94.7Ų

3-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Security Information

  • HazardClass:IRRITANT

3-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Pricemore >>

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